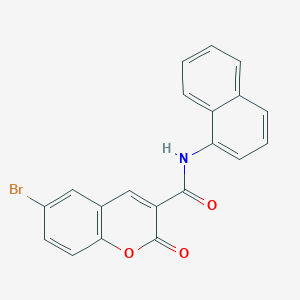

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide has been studied in the context of chemical synthesis and reactivity. For instance, its reactions with zinc enolates derived from 1-aryl-2,2-dibromoalkanones have been explored. These reactions lead to the formation of various complex compounds such as cis-N-aryl-1-aroyl-1-alkyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides (Shchepin et al., 2005).

Physical Properties

Studies have also been conducted on the physico-chemical properties of related compounds. For instance, the synthesis and characterization of homologous series of 2-oxo-2H-chromen-6-yl 6-alkoxy-naphthalene-2-carboxylate, which show a monotropic nematic phase, have been reported. These findings provide insights into the thermal and electrostatic properties of these molecules (Morita et al., 2008).

Crystal Structure Analysis

Crystal structure analysis is another area of research interest. For instance, the crystal structure and Hirshfeld surface analysis of a related coumarin derivative, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, revealed insights into its molecular planarity and supramolecular interactions (Gomes et al., 2016).

Medicinal Chemistry

In the field of medicinal chemistry, certain derivatives have been synthesized for potential biological activities. For example, a study on the antibacterial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one showed its efficacy against certain bacteria, indicating its potential in pharmaceutical applications (Abdel-Aziem et al., 2021).

Wirkmechanismus

Target of Action

The primary target of “6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide” is the cGAS-STING pathway . This pathway is a part of the innate immune system and plays a crucial role in detecting pathogens and mediating fundamental innate antimicrobial immunity .

Mode of Action

This compound acts as an agonist for the human STING (h-STING) pathway . It interacts with its targets and initiates innate immunity against a broad spectrum of viruses . The treatment of primary human fibroblasts with this agonist induces an antiviral state that inhibits several flavivirus infections .

Pharmacokinetics

The compound’s interaction with the cgas-sting pathway suggests it has sufficient bioavailability to exert its effects .

Result of Action

The activation of the cGAS-STING pathway by this compound results in the induction of an antiviral state that inhibits several flavivirus infections . It also induces proinflammatory cytokine responses, consequently regulating the activation of CD4+ and CD8+ lymphocytes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLQSKLIBOOTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)

![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)

![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)

![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)